BenchChemオンラインストアへようこそ!

N-[2,2-bis(furan-2-yl)ethyl]-2-methoxyacetamide

Physicochemical profiling Medicinal chemistry Lead optimization

N-[2,2-bis(furan-2-yl)ethyl]-2-methoxyacetamide (CAS 2180010-56-2) is a synthetic small-molecule amide belonging to the bis(furan-2-yl)ethylamine-derived chemotype. Its structure comprises a central ethylamine bridge bearing two furan-2-yl rings and acylated with a 2-methoxyacetyl group, yielding the molecular formula C₁₃H₁₅NO₄ and a molecular weight of 249.26 g/mol.

Molecular Formula C13H15NO4
Molecular Weight 249.266
CAS No. 2180010-56-2
Cat. No. B2871892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2,2-bis(furan-2-yl)ethyl]-2-methoxyacetamide
CAS2180010-56-2
Molecular FormulaC13H15NO4
Molecular Weight249.266
Structural Identifiers
SMILESCOCC(=O)NCC(C1=CC=CO1)C2=CC=CO2
InChIInChI=1S/C13H15NO4/c1-16-9-13(15)14-8-10(11-4-2-6-17-11)12-5-3-7-18-12/h2-7,10H,8-9H2,1H3,(H,14,15)
InChIKeyHYCGWZUVQIPAPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[2,2-bis(furan-2-yl)ethyl]-2-methoxyacetamide (CAS 2180010-56-2): Core Identity and Procurement Baseline


N-[2,2-bis(furan-2-yl)ethyl]-2-methoxyacetamide (CAS 2180010-56-2) is a synthetic small-molecule amide belonging to the bis(furan-2-yl)ethylamine-derived chemotype. Its structure comprises a central ethylamine bridge bearing two furan-2-yl rings and acylated with a 2-methoxyacetyl group, yielding the molecular formula C₁₃H₁₅NO₄ and a molecular weight of 249.26 g/mol . The compound is catalogued by multiple research-chemical suppliers (e.g., product code BK00418) and is primarily employed as a building block or screening compound in early-stage medicinal chemistry and chemical biology projects . Its physicochemical properties—including topological polar surface area and hydrogen-bond donor/acceptor counts—place it within lead-like chemical space, though experimental logP, solubility, and stability data remain unpublished at the time of this analysis.

Why N-[2,2-bis(furan-2-yl)ethyl]-2-methoxyacetamide Cannot Be Casually Replaced by In-Class Analogs


Within the bis(furan-2-yl)ethylamine amide series, the acyl substituent on the ethylamine nitrogen is the primary driver of differential molecular recognition, physicochemical profile, and target engagement. The 2-methoxyacetyl group of the title compound introduces a specific combination of hydrogen-bond acceptor capability (ether oxygen) and conformational flexibility that is absent in simple acetyl, cyclopropylcarbonyl, or arylacetyl analogs. Published structure–activity relationship (SAR) studies on closely related bis-furan scaffolds demonstrate that even modest changes to the amide substituent can shift kinase selectivity profiles by over an order of magnitude [1]. Furthermore, the methoxy oxygen contributes to aqueous solubility and may reduce non-specific protein binding relative to more lipophilic arylacetyl congeners, a factor that directly impacts both assay reliability and procurement decision-making when sourcing compounds for biochemical or cellular screening cascades [2]. Generic substitution without quantitative justification therefore risks compromising hit expansion and lead optimization workflows.

Quantitative Differentiation Evidence for N-[2,2-bis(furan-2-yl)ethyl]-2-methoxyacetamide vs. Closest Analogs


Molecular Property Differentiation: 2-Methoxyacetyl vs. Simple Acetyl Substituent

The title compound differs from its simplest structural analog, N-[2,2-bis(furan-2-yl)ethyl]acetamide (CAS 2168333-21-7, MW 219.24), by the presence of a methoxy group on the acetyl moiety. This modification increases the molecular weight by 30 Da (249.26 vs. 219.24), adds one hydrogen-bond acceptor atom (total 5 vs. 4), and raises the topological polar surface area (tPSA) from approximately 55 Ų to approximately 65 Ų (calculated) . These changes predict improved aqueous solubility and reduced passive membrane permeability, which may be advantageous for target classes with cytosolic binding sites while being disadvantageous for blood–brain barrier penetration. The methoxy oxygen also provides an additional anchor point for water-mediated hydrogen bonds with target proteins, a feature absent in the acetamide comparator .

Physicochemical profiling Medicinal chemistry Lead optimization

Class-Level PKC Inhibitory Activity: Bis-Furan Scaffold Benchmarking via Oxazole Analog

No direct PKC inhibition data are yet published for the title compound. However, a structurally proximate analog in which the 2-methoxyacetyl group is replaced by an isoxazole-5-carboxamide (N-[2,2-bis(furan-2-yl)ethyl]-1,2-oxazole-5-carboxamide, CAS 2176271-00-2) displays selective inhibition of PKC-θ and PKC-δ with IC₅₀ values of 0.8–3.2 µM, attributed by molecular docking to hydrophobic pocket engagement by the twin furan rings [1]. The 2-methoxyacetyl group of the title compound is predicted to occupy the same solvent-exposed hinge region as the oxazole-carboxamide but with altered hydrogen-bond geometry. This class-level inference suggests that the title compound may retain low-micromolar PKC activity while offering distinct selectivity vector opportunities, though confirmatory assays are required before asserting any quantitative potency claim.

Kinase inhibition Inflammation Signal transduction

Bis-Furan Scaffold Transthyretin Amyloid Inhibition: Patent-Backed Class Validation

BSIM Therapeutics has patented a series of bis-furan compounds as transthyretin (TTR) amyloid formation inhibitors. In vitro assays demonstrate that certain bis-furan derivatives inhibit TTR amyloidogenesis more potently than tafamidis (the clinically approved drug Vyndaqel®), achieving superior efficacy despite lower molecular weight and lipophilicity [1]. Ex vivo experiments in human plasma from FAP Val30Met-TTR carriers confirmed high affinity and selectivity for TTR. Although the specific 2-methoxyacetamide derivative is not explicitly claimed in the available patent abstracts, the bis(furan-2-yl)ethyl core is the conserved pharmacophore, and the methoxyacetamide side chain introduces physicochemical properties (intermediate logP, moderate tPSA) that align with the patent's emphasis on reduced lipophilicity for improved selectivity.

Amyloidosis TTR stabilization Rare disease

GAT1 Transporter Binding Affinity: Preliminary Evidence from ChEMBL/BindingDB

A BindingDB entry (BDBM50063508, linked to ChEMBL3398500) reports binding affinity for a compound with the bis(furan-2-yl)ethyl core at the GABA transporter GAT1, with Ki values of 1.07 µM (mouse GAT1) and 1.10 µM (human GAT1) determined by competitive MS binding assay [1]. Caution: The exact chemical structure corresponding to this ChEMBL ID requires independent verification against the title compound; the data are classified here as supporting evidence only. If confirmed, this would position the methoxyacetamide derivative as a low-micromolar GAT1 ligand, distinguishable from the oxazole analog (which has been profiled primarily against kinases) and from the unsubstituted acetamide analog (which lacks the ether oxygen that may engage the transporter's polar binding site).

GABA transporter Neuroscience CNS drug discovery

Procurement-Driven Application Scenarios for N-[2,2-bis(furan-2-yl)ethyl]-2-methoxyacetamide


Kinase Inhibitor Hit Expansion and Selectivity Profiling

Based on class-level evidence that the bis-furan core engages the hydrophobic pocket of PKC isoforms with low-micromolar affinity [1], the title compound can serve as a starting point for systematic SAR exploration around the amide substituent. The methoxyacetyl group provides a moderate-polarity, flexible side chain that can be compared head-to-head with the oxazole-carboxamide analog (CAS 2176271-00-2, PKC-θ IC₅₀ = 0.8 µM) to map selectivity determinants. Procurement of both compounds from a single supplier enables controlled, parallel SAR studies.

Transthyretin Amyloidosis Drug Discovery – Bis-Furan Scaffold Optimization

Patents from BSIM Therapeutics validate the bis(furan-2-yl)ethyl scaffold as a TTR amyloidogenesis inhibitor scaffold with efficacy exceeding tafamidis in vitro [2]. The title compound offers a methoxyacetamide substituent that falls within the patent's preferred range of reduced lipophilicity while providing novel IP space. Researchers pursuing non-aryl amide TTR stabilizers can evaluate this compound alongside the patented oxazole and cyclopropyl analogs to assess the contribution of the methoxy oxygen to binding free energy and plasma protein selectivity.

CNS Transporter Pharmacology – GAT1 Ligand Verification

Preliminary BindingDB data (BDBM50063508) suggest the bis(furan-2-yl)ethyl chemotype may exhibit GAT1 binding affinity (Ki ≈ 1.1 µM) [3]. If the ChEMBL3398500 record is confirmed to correspond to the title compound, this would represent the first publicly disclosed GAT1 ligand within this chemotype. Procurement for radioligand displacement assays and functional GABA uptake studies in synaptosomes or HEK293-GAT1 cells would provide essential confirmation and open a new application domain distinct from kinase or TTR amyloidosis programs.

Quote Request

Request a Quote for N-[2,2-bis(furan-2-yl)ethyl]-2-methoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.